- Role of Electron-Deficient Olefin Ligands in a Ni-Catalyzed Aziridine Cross-Coupling To Generate Quaternary Carbons, Journal of the American Chemical Society, 2020, 142(19), 8928-8937

Cas no 92273-73-9 (Butylzinc bromide, 0.50 M in THF)

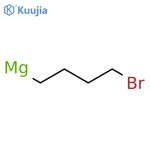

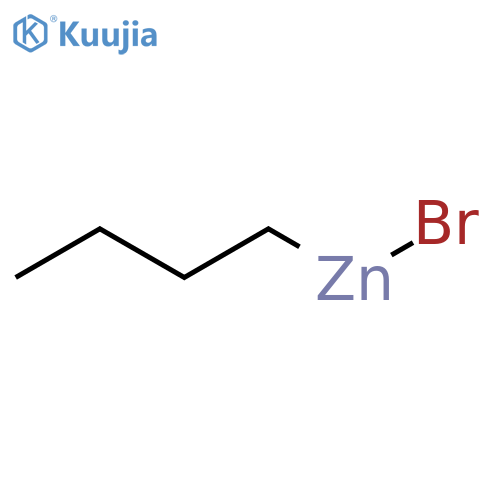

92273-73-9 structure

Nome del prodotto:Butylzinc bromide, 0.50 M in THF

Numero CAS:92273-73-9

MF:C4H9BrZn

MW:202.427257299423

MDL:MFCD00671997

CID:800566

PubChem ID:24873140

Butylzinc bromide, 0.50 M in THF Proprietà chimiche e fisiche

Nomi e identificatori

-

- Zinc, bromobutyl-

- Butylzinc Bromide

- n-Butylzinc broMide

- butylzinc bromide solution

- Butylzinc bromide solution 0.5 in THF

- butylzinc(II) bromide

- n-Butylzinc broMide,0.5M in THF,packaged under Argon in resealable CheMSeal^t bottles

- n-butylZnBr

- Bromobutylzinc (ACI)

- Bromo(butyl)zinc

- BUTYLZINC BROMIDE, 0.5M SOLUTION IN TETR AHYDROFURAN

- n-Butylzinc broMide, 0.5M in THF, packaged under Argon in resealable CheMSeal^t bottles

- Butylzinc bromide, 0.50 M in THF

-

- MDL: MFCD00671997

- Inchi: 1S/C4H9.BrH.Zn/c1-3-4-2;;/h1,3-4H2,2H3;1H;/q;;+1/p-1

- Chiave InChI: HMBGXQKLGHIDMN-UHFFFAOYSA-M

- Sorrisi: C(CC)C[Zn]Br

Proprietà calcolate

- Massa esatta: 199.91800

- Conta donatori di obbligazioni idrogeno: 0

- Conta accettatore di obbligazioni idrogeno: 0

- Conta atomi pesanti: 6

- Conta legami ruotabili: 1

Proprietà sperimentali

- Colore/forma: Liquido trasparente incolore

- Densità: 0.958 g/mL at 25 °C

- Punto di fusione: No data available

- Punto di ebollizione: No data available

- Punto di infiammabilità: Fahrenheit: 1,4 ° f< br / >Celsius: -17 ° C< br / >

- Coefficiente di ripartizione dell'acqua: Reacts with water.

- PSA: 0.00000

- LogP: 2.59720

- Sensibilità: Air Sensitive

- Colore/forma: 0.5 M in THF

- Solubilità: Reacts with water.

- Pressione di vapore: No data available

Butylzinc bromide, 0.50 M in THF Informazioni sulla sicurezza

-

Simbolo:

- Parola segnale:Danger

- Dichiarazione di pericolo: H225-H302-H319-H335-H351

- Dichiarazione di avvertimento: P210-P280-P301+P312+P330-P305+P351+P338-P370+P378-P403+P235

- Numero di trasporto dei materiali pericolosi:UN 3399 4.3/PG 2

- WGK Germania:3

- Codice categoria di pericolo: 11-19-36/37-40

- Istruzioni di sicurezza: S16; S26; S33; S36

-

Identificazione dei materiali pericolosi:

- Classe di pericolo:4.3

- Condizioni di conservazione:2-8°C

- Frasi di rischio:R11; R14; R19; R22; R36/37/38; R40

Butylzinc bromide, 0.50 M in THF Dati doganali

- CODICE SA:2931900090

- Dati doganali:

Codice doganale cinese:

2931900090Panoramica:

293190090. Altri composti organici-inorganici. Condizioni regolamentari: AB (modulo di sdoganamento per le merci in entrata, modulo di sdoganamento per le merci in entrata, modulo di sdoganamento per le merci in uscita). Tariffa MFN:6,5%. Tariffa generale:30,0%

Riassunto:

2931900090. altri composti organici inorganici. IVA: 17,0%. Tasso di sconto fiscale: 13,0%. Condizioni di vigilanza: AB (certificato di ispezione per le merci verso l'interno, certificato di ispezione per le merci verso l'esterno). Tariffa MFN:6,5%. Tariffa generale:30,0%

Butylzinc bromide, 0.50 M in THF Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| abcr | AB349479-50 ml |

n-Butylzinc bromide, 0.5M in THF, packaged under Argon in resealable ChemSeal bottles; . |

92273-73-9 | 50 ml |

€199.00 | 2024-04-16 | ||

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H58121-50ml |

n-Butylzinc bromide, 0.5M in THF, packaged under Argon in resealable ChemSeal\x99 bottles |

92273-73-9 | 50ml |

¥3125.00 | 2023-04-13 | ||

| TRC | B010754-10mL |

Butylzinc bromide, 0.50 M in THF |

92273-73-9 | 10mL |

165.00 | 2021-08-18 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 497746-50ML |

Butylzinc bromide, 0.50 M in THF |

92273-73-9 | 50ml |

¥2584.47 | 2023-12-05 | ||

| Oakwood | 213843-1ml |

n-Butylzinc bromide 0.5 M in Tetrahydrofuran |

92273-73-9 | 1ml |

$35.00 | 2024-07-19 | ||

| Fluorochem | 213843-1ml |

n-Butylzinc bromide 0.5 M in Tetrahydrofuran |

92273-73-9 | 1ml |

£33.00 | 2022-02-28 | ||

| A2B Chem LLC | AH88499-100ml |

BUTYLZINC BROMIDE |

92273-73-9 | 100ml |

$559.00 | 2023-12-29 | ||

| abcr | AB349479-50ml |

n-Butylzinc bromide, 0.5M in THF, packaged under Argon in resealable ChemSeal bottles; . |

92273-73-9 | 50ml |

€199.00 | 2025-02-18 | ||

| Oakwood | 213843-5ml |

n-Butylzinc bromide 0.5 M in Tetrahydrofuran |

92273-73-9 | 5ml |

$80.00 | 2024-07-19 | ||

| TRC | B010754-5mL |

Butylzinc bromide, 0.50 M in THF |

92273-73-9 | 5mL |

100.00 | 2021-08-18 |

Butylzinc bromide, 0.50 M in THF Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

1.1 Reagents: Zinc , Iodine Solvents: Dimethylacetamide ; 5 min, rt

1.2 overnight, 80 °C

1.2 overnight, 80 °C

Riferimento

Metodo di produzione 2

Condizioni di reazione

1.1 Reagents: Zinc Catalysts: Iodine Solvents: Dimethylacetamide ; rt

1.2 12 h, 70 °C; 70 °C → rt

1.2 12 h, 70 °C; 70 °C → rt

Riferimento

- Palladium-catalyzed anti-Markovnikov hydroalkylation of homoallylic alcohols bearing β-fluorines, Organic Letters, 2013, 15(17), 4478-4481

Metodo di produzione 3

Condizioni di reazione

1.1 Reagents: Magnesium , Lithium chloride , Zinc chloride Solvents: Tetrahydrofuran ; 30 min, rt

1.2 2 - 12 h, 0 - 25 °C

1.2 2 - 12 h, 0 - 25 °C

Riferimento

- Direct and Efficient C(sp3)-H Bond Alkylation of Tetrahydroisoquinolines and Isochroman with Alkylzinc Reagents, Advanced Synthesis & Catalysis, 2019, 361(9), 2048-2053

Metodo di produzione 4

Condizioni di reazione

1.1 Reagents: Zinc Catalysts: Iodine Solvents: 1,3-Dimethyl-2-imidazolidinone ; rt; 10 min, rt

1.2 rt; rt → 70 °C; 16 h, 70 °C

1.2 rt; rt → 70 °C; 16 h, 70 °C

Riferimento

- Higher-Order Zincates as Transmetalators in Alkyl-Alkyl Negishi Cross-Coupling, Angewandte Chemie, 2012, 51(28), 7024-7027

Metodo di produzione 5

Condizioni di reazione

1.1 Reagents: Iodine , Potassium iodide Solvents: Dimethylformamide ; 12 h, 80 °C

Riferimento

- Ni-catalyzed regio- and stereo-defined intermolecular cross-electrophile dialkylation of alkynes without directing group, Nature Communications, 2021, 12(1),

Metodo di produzione 6

Condizioni di reazione

1.1 Reagents: Zinc chloride Solvents: Tetrahydrofuran ; rt; 3 h, reflux

Riferimento

- Method for synthesizing 3,5-dihydroxy-1-alkylbenzene by alkyl protection, China, , ,

Metodo di produzione 7

Condizioni di reazione

1.1 Reagents: Zinc Catalysts: Iodine Solvents: Dimethylacetamide ; rt

1.2 24 h, 80 °C

1.2 24 h, 80 °C

Riferimento

- A Nickel(II)-Mediated Thiocarbonylation Strategy for Carbon Isotope Labeling of Aliphatic Carboxamides, Chemistry - A European Journal, 2021, 27(24), 7114-7123

Metodo di produzione 8

Condizioni di reazione

1.1 Reagents: Zinc bromide Solvents: Tetrahydrofuran , Hexane ; 40 min, 0 °C

Riferimento

- Palladium-catalysed regio- and stereoselective arylative substitution of γ,δ-epoxy-α,β-unsaturated esters and amides by sodium tetraaryl borates, Organic & Biomolecular Chemistry, 2020, 18(32), 6378-6383

Metodo di produzione 9

Condizioni di reazione

1.1 Reagents: Chlorotrimethylsilane , Zinc Solvents: 1,4-Dioxane ; 17 h, 100 °C

1.2 Reagents: Ammonium chloride Solvents: Water

1.2 Reagents: Ammonium chloride Solvents: Water

Riferimento

- Palladium-catalyzed cross-coupling of silyl electrophiles with alkylzinc halides: a silyl-Negishi reaction, Journal of the American Chemical Society, 2017, 139(23), 7741-7744

Metodo di produzione 10

Condizioni di reazione

1.1 Reagents: Zinc ; 10 min, heated; rt

1.2 Reagents: 1,2-Dibromoethane Solvents: Dimethylacetamide

1.3 rt; 8 - 12 h, rt → 70 °C

1.2 Reagents: 1,2-Dibromoethane Solvents: Dimethylacetamide

1.3 rt; 8 - 12 h, rt → 70 °C

Riferimento

- Csp3-Csp3 Bond-Forming Reductive Elimination from Well-Defined Copper(III) Complexes, Journal of the American Chemical Society, 2019, 141(7), 3153-3159

Metodo di produzione 11

Condizioni di reazione

1.1 Reagents: Zinc , Iodine Solvents: Dimethylacetamide ; 10 min, rt

1.2 3 h, 80 °C

1.2 3 h, 80 °C

Riferimento

- Docking study and biological evaluation of pyrrolidine-based iminosugars as pharmacological chaperones for Gaucher disease, Organic & Biomolecular Chemistry, 2016, 14(3), 1039-1048

Metodo di produzione 12

Condizioni di reazione

1.1 Reagents: Sodium tert-butoxide , Zinc Solvents: tert-Butanol ; 1 h, reflux

1.2 Solvents: Methylcyclohexane ; 3 h, 80 °C

1.2 Solvents: Methylcyclohexane ; 3 h, 80 °C

Riferimento

- Process for activation of metallic zinc for direct synthesis of alkylzinc halides, World Intellectual Property Organization, , ,

Metodo di produzione 13

Condizioni di reazione

1.1 Reagents: Zinc

Riferimento

- Organozinc reagents prepared from highly active zinc, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2012, 1, 1-5

Metodo di produzione 14

Condizioni di reazione

1.1 Reagents: Zinc bromide Solvents: Tetrahydrofuran , Hexane ; -60 °C; -60 °C → 10 °C; 1 h, 10 °C

Riferimento

- Preparation of 2,2-difluoro-2-[(1,3-dioxo-1H,2H-benz[de]isoquinolin-2-yl)oxy]acetic acid esters as acid generators for chemically amplified positive photosensitive resin compositions, photosensitive dry film, production method for photosensitive dry film, and production method for patterned resist film, World Intellectual Property Organization, , ,

Metodo di produzione 15

Condizioni di reazione

1.1 Reagents: Zinc chloride Solvents: Tetrahydrofuran ; 3 h, reflux

Riferimento

- Investigation of new synthetic methods of 3,5-dihydroxyamylbenzene, Zhejiang Huagong, 2016, 47(6), 5-6

Metodo di produzione 16

Condizioni di reazione

1.1 Reagents: Zinc Catalysts: Iodine Solvents: Dimethylformamide ; 5 min, 70 °C

1.2 overnight, 70 °C

1.2 overnight, 70 °C

Riferimento

- Evidence of increased hydrophobicity and dynamics inside the tail region of glycolipid self-assemblies using 2-n-alkyl-pyrene derivatives to probe different locations, Langmuir, 2019, 35(29), 9584-9592

Metodo di produzione 17

Condizioni di reazione

1.1 Reagents: Naphthalene , Lithium Solvents: Tetrahydrofuran ; 2 h, rt

1.2 Reagents: Zinc chloride Solvents: Tetrahydrofuran ; 15 min, rt

1.3 18 h, rt

1.2 Reagents: Zinc chloride Solvents: Tetrahydrofuran ; 15 min, rt

1.3 18 h, rt

Riferimento

- An atom economical method for the direct synthesis of quinoline derivatives from substituted o-nitrotoluenes, Chemical Communications (Cambridge, 2015, 51(14), 2911-2914

Metodo di produzione 18

Condizioni di reazione

1.1 Reagents: Zinc Catalysts: Iodine Solvents: 1,3-Dimethyl-2-imidazolidinone ; 12 h, 70 °C

Riferimento

- The Role of LiBr and ZnBr2 on the Cross-Coupling of Aryl Bromides with Bu2Zn or BuZnBr, Chemistry - A European Journal, 2019, 25(69), 15751-15754

Metodo di produzione 19

Condizioni di reazione

1.1 Reagents: Chlorotrimethylsilane , Zinc Solvents: 1,4-Dioxane ; 17 h, rt → 100 °C

1.2 Reagents: Ammonium chloride Solvents: Water

1.2 Reagents: Ammonium chloride Solvents: Water

Riferimento

- Method for preparing silahydrocarbons, World Intellectual Property Organization, , ,

Metodo di produzione 20

Condizioni di reazione

1.1 Reagents: Zinc Catalysts: Iodine Solvents: Dimethylacetamide ; rt

1.2 3 - 4 h, 80 °C

1.2 3 - 4 h, 80 °C

Riferimento

- Palladium-catalyzed coupling of α-halo vinylphosphonate and α-phosphonovinyl sulfonate with alkylzincs: straightforward and versatile synthesis of α-alkyl vinylphosphonates, Organic Chemistry Frontiers, 2018, 5(9), 1457-1461

Butylzinc bromide, 0.50 M in THF Raw materials

Butylzinc bromide, 0.50 M in THF Preparation Products

Butylzinc bromide, 0.50 M in THF Letteratura correlata

-

Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115

-

M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209

-

Xinyun Wu,Richard D. Oleschuk,Natalie M. Cann Analyst, 2012,137, 4150-4161

-

Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155

92273-73-9 (Butylzinc bromide, 0.50 M in THF) Prodotti correlati

- 1261875-72-2(2-Amino-4-(2,3-difluorophenyl)-3-methylpyridine)

- 2229537-14-6(5-(4-methylpiperidin-4-yl)oxy-2-(trifluoromethyl)pyridine)

- 898449-45-1(3-(3-chloro-4-methoxyphenyl)-3-(3,4-dihydro-2H-pyrrol-5-yl)-1-(2-methoxyphenyl)urea)

- 2229478-36-6(1-(6-chloro-1-methyl-1H-indol-3-yl)-2,2-difluoroethan-1-ol)

- 1935099-66-3(3-Butyl-3-methylpyrrolidine)

- 2137142-16-4(tert-butyl N-(1R)-1-(4-fluoro-3-methylphenyl)-3-oxopropylcarbamate)

- 2306262-06-4(5-Oxa-2-azaspiro[3.5]nonane-2-carboxylic acid, 8-amino-, 1,1-dimethylethyl ester)

- 2171756-70-8(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamidopropanoic acid)

- 2172579-08-5(2-4-(aminomethyl)-5-(difluoromethyl)-1H-1,2,3-triazol-1-ylethan-1-ol)

- 91093-37-7(2-Pyridinecarboxylic acid, (2-furanylmethylene)hydrazide)

Fornitori consigliati

PRIBOLAB PTE.LTD

Membro d'oro

CN Fornitore

Reagenti

Minglong (Xianning) Medicine Co., Ltd.

Membro d'oro

CN Fornitore

Grosso

Jiangsu Xinsu New Materials Co., Ltd

Membro d'oro

CN Fornitore

Grosso

Handan Zechi Trading Co., Ltd

Membro d'oro

CN Fornitore

Grosso

Enjia Trading Co., Ltd

Membro d'oro

CN Fornitore

Grosso